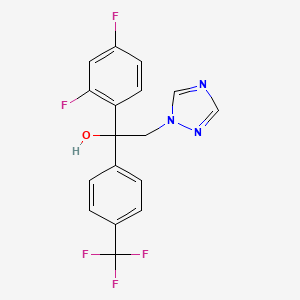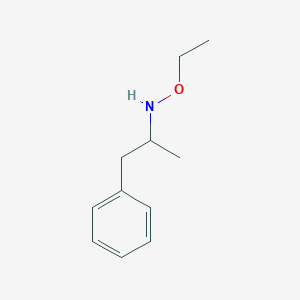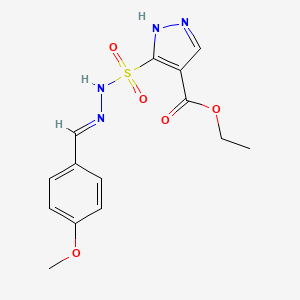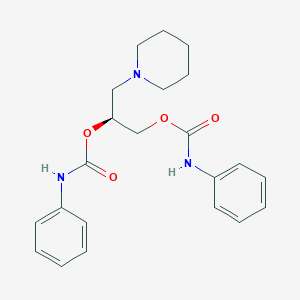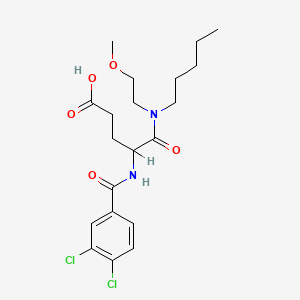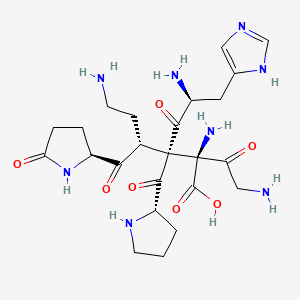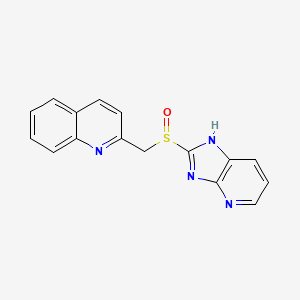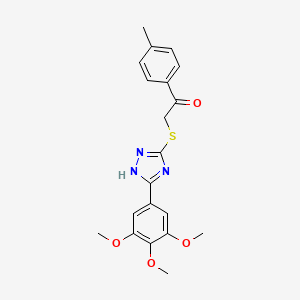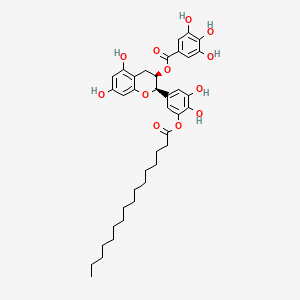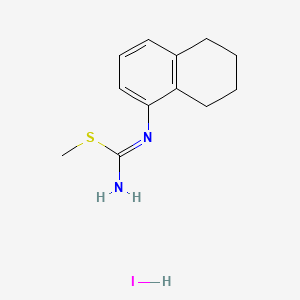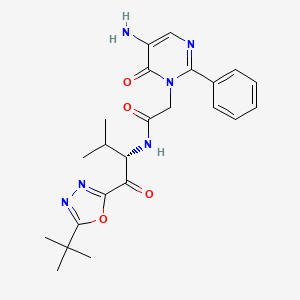
Freselestat, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
Freselestat, (S)-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Freselestat, (S)-, has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving neutrophil elastase inhibitors.
Biology: It is used to study the role of neutrophil elastase in various biological processes, including inflammation and immune response.
Medicine: It has been investigated for its potential use in treating inflammatory diseases such as COPD.
Industry: It is used in the development of new drugs targeting neutrophil elastase
Wirkmechanismus
Freselestat, (S)-, exerts its effects by inhibiting neutrophil elastase activity. Neutrophil elastase is an enzyme that breaks down proteins and is involved in the inflammatory response. By inhibiting this enzyme, Freselestat, (S)-, reduces the production of inflammatory mediators such as interleukin 8 and the complement membrane attack complex. This leads to a decrease in neutrophil elastase levels during stimulated extracorporeal circulation .
Vergleich Mit ähnlichen Verbindungen
Freselestat, (S)-, is unique in its high selectivity and potency as a neutrophil elastase inhibitor. Similar compounds include:
Sivelestat: Another neutrophil elastase inhibitor with a different chemical structure.
AZD9668: A neutrophil elastase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Freselestat, (S)-, stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
208847-91-0 |
|---|---|
Molekularformel |
C23H28N6O4 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[(2S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide |
InChI |
InChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)/t17-/m0/s1 |
InChI-Schlüssel |
YSIHYROEMJSOAS-KRWDZBQOSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


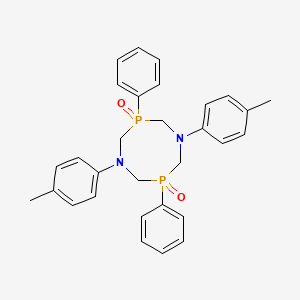
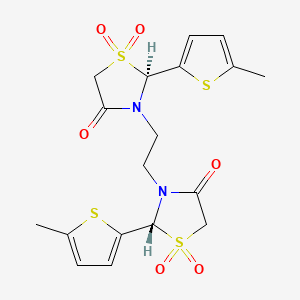
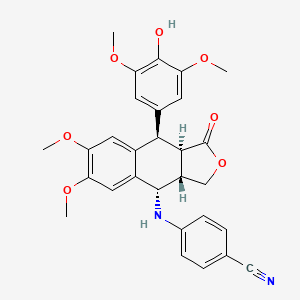
![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)
